molecular formula C10H9ClF4O B14057530 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B14057530
M. Wt: 256.62 g/mol
InChI Key: RUPNIROSZGKNQM-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with appropriate reagents under controlled conditions. One common method involves the use of thionyl chloride and N,N-dimethylformamide as catalysts. The reaction is carried out at temperatures ranging from 20°C to 45°C for approximately 20 hours. The resulting product is then purified through vacuum distillation .

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: The benzene ring can participate in coupling reactions, forming more complex structures.

Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s stability and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The unique combination of substituents in this compound makes it distinct and valuable for various research and industrial applications.

Properties

Molecular Formula

C10H9ClF4O

Molecular Weight

256.62 g/mol

IUPAC Name

1-(3-chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF4O/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI Key

RUPNIROSZGKNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)CCCCl

Origin of Product

United States

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